1-Ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring, a propyl chain linked to the piperazine ring, and a nitrophenoxy group attached to the propyl chain. The oxalate salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid typically involves a multi-step process:
Formation of 4-nitrophenoxypropyl bromide: This intermediate is prepared by reacting 4-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
N-alkylation of piperazine: The intermediate 4-nitrophenoxypropyl bromide is then reacted with 1-ethylpiperazine in the presence of a suitable solvent like acetonitrile to form 1-ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine.
Formation of oxalate salt: The final step involves the reaction of 1-ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and propyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The nitrophenoxy group is believed to play a crucial role in binding to receptors or enzymes, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[3-(4-aminophenoxy)propyl]piperazine oxalate
- 1-ethyl-4-[3-(4-methoxyphenoxy)propyl]piperazine oxalate
- 1-ethyl-4-[3-(4-chlorophenoxy)propyl]piperazine oxalate
Uniqueness
1-Ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This compound exhibits unique reactivity patterns and potential therapeutic effects compared to its analogs.
Properties
IUPAC Name |
1-ethyl-4-[3-(4-nitrophenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.C2H2O4/c1-2-16-9-11-17(12-10-16)8-3-13-21-15-6-4-14(5-7-15)18(19)20;3-1(4)2(5)6/h4-7H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPGNDJUJVJZRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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